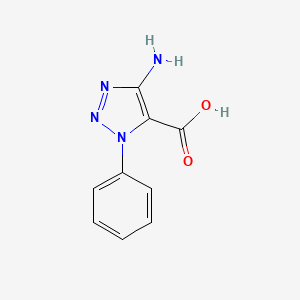

4-Amino-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-amino-3-phenyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-8-7(9(14)15)13(12-11-8)6-4-2-1-3-5-6/h1-5H,10H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETXSSYYGODDFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate to form the intermediate, which is then cyclized using hydrazine hydrate to yield the triazole ring . The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or organometallic reagents under controlled conditions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s nitrogen atoms can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Positional Isomerism : The placement of substituents significantly alters reactivity. For example, 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (carboxylic acid at position 4) exhibits different hydrogen-bonding patterns compared to the target compound (carboxylic acid at position 5), as shown in X-ray studies .

- Functional Group Impact: The Boc-protected derivative (4-(Boc-amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid) enhances stability during peptide coupling reactions, enabling synthesis of diazepine-diones .

- Alkyl vs. Aryl Substituents : Compounds with alkyl groups (e.g., 1-ethyl or 1-isobutyl) show increased lipophilicity, impacting solubility and bioavailability .

Key Insights :

- Ester Hydrolysis : A common strategy to generate carboxylic acid derivatives, as seen in the conversion of SI54 to 46k (88% yield) .

- Regioselectivity Challenges : Synthesis of positional isomers (e.g., 4- vs. 5-carboxylic acid) requires precise control of reaction conditions, such as temperature and catalyst .

- Diversity-Oriented Synthesis: Aminoazole-based heterocyclizations enable rapid generation of analogues with varying substituents, as demonstrated in multicomponent reactions .

Spectral and Crystallographic Data

- IR Spectroscopy: Ethyl 4-amino-1-phenyl-1H-1,2,3-triazole-5-carboxylate exhibits a characteristic C=O stretch at ~1700 cm⁻¹, with artifacts noted at 1069 cm⁻¹ due to filter changes .

- X-Ray Diffraction : The title compound’s analogues (e.g., 5-methyl-1-phenyl-...) form hydrogen-bonded dimers in the crystal lattice, stabilizing the structure .

- NMR Trends : Methyl groups in isobutyl or methoxyethyl substituents (e.g., SI66, SI54) produce distinct triplet signals in ¹H NMR, aiding structural confirmation .

Biological Activity

4-Amino-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid (CAS No. 1494183-95-7) is a heterocyclic compound belonging to the triazole family. Its structure consists of a five-membered ring containing three nitrogen atoms and two carbon atoms, along with an amino group and a carboxylic acid functional group. This unique configuration contributes to its diverse biological activities, particularly as an enzyme inhibitor and potential therapeutic agent.

- Molecular Formula : C9H8N4O2

- Molecular Weight : 204.19 g/mol

- Structural Features : The presence of the phenyl group enhances its electronic properties and reactivity compared to other triazole derivatives.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

1. Enzyme Inhibition

The compound acts as an enzyme inhibitor by binding to specific enzymes and blocking their activity. This property is essential for developing drugs targeting various biochemical pathways. The triazole ring's ability to form hydrogen bonds and participate in dipole interactions enhances its binding affinity to target enzymes.

2. Antimicrobial Properties

Studies have indicated that derivatives of this compound possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 59.5 µg/ml against Bacillus subtilis and Vibrio cholerae through agar diffusion tests .

3. Antifungal and Anticancer Potential

Research suggests that triazole derivatives can exhibit antifungal properties and potential anticancer activity. The mechanism often involves disrupting cellular processes in pathogens or cancer cells, making them promising candidates in medicinal chemistry.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-1H-1,2,4-triazole-5-carboxylic acid | Different nitrogen positioning | Affects reactivity |

| 5-Amino-1H-1,2,4-triazole-3-carboxamide | Amide functional group instead of carboxylic acid | Potentially different biological activity |

| Methyl-1H-1,2,4-triazole-3-carboxylate | Methyl ester derivative | Alters solubility and reactivity |

Case Studies

Several studies have highlighted the biological activity of triazole derivatives:

Study on Antimicrobial Activity

A study published in MDPI reported the synthesis of a new aromatic ε-amino acid containing a triazole moiety with significant antimicrobial potential against various pathogens. The structure-property relationship indicated that all functional groups were essential for enhancing antimicrobial activity .

Anticancer Activity Research

Another research article explored the anticancer properties of triazole derivatives, revealing that specific substitutions on the phenyl ring significantly influenced cytotoxicity against cancer cell lines. The presence of electron-donating groups was found to enhance activity .

Q & A

Basic: What are the most efficient synthetic routes for 4-amino-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid?

Answer:

The compound can be synthesized via multicomponent heterocyclization reactions. For example, microwave-assisted or ultrasound-assisted methods significantly reduce reaction times (e.g., from hours to minutes) while improving yields (~70–85%) . A two-step approach may involve:

Cyclocondensation : Reacting phenyl isocyanate with hydrazine derivatives under basic conditions to form the triazole core.

Hydrolysis : Converting ester intermediates to carboxylic acids using NaOH (10% aqueous solution, reflux for 4–5 hours), followed by neutralization with HCl to precipitate the product .

Key Considerations : Optimize solvent systems (e.g., DMF/acetic acid for recrystallization) and monitor reaction progress via TLC or HPLC.

Basic: How can structural characterization be performed for this compound?

Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR : - and -NMR to confirm the triazole ring, phenyl group, and carboxylic acid proton environments (e.g., δ ~12–13 ppm for COOH) .

- FTIR : Detect characteristic bands (e.g., 1700–1720 cm for C=O stretching in carboxylic acid) .

- X-ray Crystallography : Resolve spatial arrangements, as demonstrated for analogous triazole derivatives in Acta Crystallographica .

Basic: What biological activities are associated with this compound?

Answer:

Triazole derivatives exhibit diverse bioactivities, including:

- Antimicrobial : MIC values ≤8 µg/mL against Gram-positive bacteria (e.g., S. aureus) .

- Anticancer : IC values <10 µM in breast cancer cell lines (MCF-7) due to apoptosis induction .

- Enzyme Inhibition : Potential inhibition of cyclooxygenase-2 (COX-2) via hydrophobic interactions with the trifluoromethyl/phenyl groups .

Methodology : Screen using in vitro assays (e.g., broth microdilution for antimicrobial activity) and validate with dose-response curves.

Advanced: How do substituents on the triazole ring influence structure-activity relationships (SAR)?

Answer:

Substituent effects can be systematically studied:

| Substituent (Position) | Biological Impact | Reference |

|---|---|---|

| Trifluoromethyl (C-5) | Enhances lipophilicity and target binding | |

| Ethyl (C-5) | Reduces metabolic stability | |

| Fluorophenyl (N-1) | Improves selectivity for kinase inhibitors |

Approach : Use combinatorial libraries to compare analogs and analyze trends via QSAR models.

Advanced: What computational strategies predict binding modes of this compound?

Answer:

Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like COX-2 or bacterial enzymes. Key steps:

Prepare the ligand (protonate carboxylic acid at physiological pH).

Select a crystal structure (PDB ID: 5KIR for COX-2).

Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability .

Note : The phenyl group often occupies hydrophobic pockets, while the carboxylic acid forms hydrogen bonds with catalytic residues.

Advanced: How to resolve contradictions in biological data across studies?

Answer:

Discrepancies may arise from:

- Structural variations : Minor substituent changes (e.g., methyl vs. ethyl) alter solubility and bioavailability .

- Assay conditions : Differences in pH, serum proteins, or incubation time affect IC values.

Resolution : Replicate experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and use orthogonal assays (e.g., SPR for binding affinity) .

Advanced: How to optimize multi-step synthesis for scalability?

Answer:

- Step 1 : Replace traditional heating with flow chemistry to enhance reproducibility and reduce side reactions.

- Step 2 : Use catalytic methods (e.g., Cu(I)-catalyzed click chemistry) for regioselective triazole formation .

- Purification : Employ column chromatography (silica gel, EtOAc/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) .

Advanced: Does the compound exhibit pH-dependent stability?

Answer:

The carboxylic acid group confers pH sensitivity:

- Acidic conditions (pH <3) : Protonated form dominates, enhancing solubility in organic solvents.

- Neutral/basic conditions (pH 7–9) : Deprotonation increases aqueous solubility but may reduce membrane permeability.

Validation : Conduct stability studies in buffers (pH 1–9) at 37°C for 24–72 hours, monitored via HPLC .

Advanced: How do heterocyclic frameworks (e.g., triazole vs. pyrazole) impact reactivity?

Answer:

| Framework | Reactivity | Applications |

|---|---|---|

| 1,2,3-Triazole | High dipole moment; participates in Huisgen cycloaddition | Drug discovery |

| Pyrazole | Lower ring strain; better metabolic stability | Agrochemicals |

Triazoles are preferred for click chemistry modifications due to their orthogonal reactivity .

Advanced: How to validate analytical methods for impurity profiling?

Answer:

Follow ICH Q2(R1) guidelines:

- Specificity : Resolve impurities via HPLC (C18 column, 0.1% TFA in water/acetonitrile).

- Accuracy/Precision : Spike samples with known impurities (e.g., unreacted phenyl isocyanate) and recover >98% .

- LOQ/LOD : Determine using signal-to-noise ratios (S/N ≥10 for LOQ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.